N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-phenoxybenzenesulfonamide - 1021216-31-8

N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-phenoxybenzenesulfonamide

Catalog Number: EVT-3339418
CAS Number: 1021216-31-8
Molecular Formula: C20H19N5O4S
Molecular Weight: 425.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-phenoxybenzenesulfonamide belongs to a class of heterocyclic compounds characterized by the presence of a [, , ]triazolo[4,3-b]pyridazine core. These compounds are of considerable interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties [, , ].

Synthesis Analysis
  • Formation of the [, , ]triazolo[4,3-b]pyridazine core: This could be achieved through a condensation reaction between a suitably substituted pyridazine derivative and a hydrazine derivative, followed by cyclization.
  • Introduction of the oxy-ethyl side chain: This could be achieved through an alkylation reaction of the [, , ]triazolo[4,3-b]pyridazine core with a suitable electrophile, such as 2-bromoethanol.
Molecular Structure Analysis
  • Oxy-ethyl linker: This flexible linker connects the [, , ]triazolo[4,3-b]pyridazine core to the 4-phenoxybenzenesulfonamide moiety and may influence the molecule's conformational flexibility and its ability to interact with biological targets.
Chemical Reactions Analysis

While specific chemical reactions involving N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-phenoxybenzenesulfonamide are not described in the provided papers, this compound is expected to undergo various chemical transformations based on its functional groups and the reactivity of related [, , ]triazolo[4,3-b]pyridazine derivatives.

  • Oxidation/reduction: Depending on the reaction conditions and reagents used, the [, , ]triazolo[4,3-b]pyridazine core and the phenoxy group could potentially undergo oxidation or reduction reactions, leading to the formation of various derivatives with altered pharmacological properties.
  • Enzyme inhibition: Many [, , ]triazolo[4,3-b]pyridazine derivatives are known to inhibit various enzymes involved in crucial biological pathways. This compound could potentially inhibit enzymes involved in cell signaling, metabolism, or other relevant processes, leading to its observed pharmacological effects.
  • Receptor binding: The [, , ]triazolo[4,3-b]pyridazine core and the sulfonamide group can both participate in interactions with various receptors. This compound could act as an agonist or antagonist of specific receptors, modulating downstream signaling pathways and influencing cellular responses.

N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide

    Compound Description: This compound is a benzamide derivative synthesized from 3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine-3-yl)phenyl) aniline. [] It was evaluated for its antimicrobial activity. []

    Relevance: This compound shares the core [, , ]triazolo[4,3-b]pyridazine structure with N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-phenoxybenzenesulfonamide. The key difference lies in the substituent at position 3 of the triazolopyridazine core. While the related compound has a phenylbenzamide substituent, N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-phenoxybenzenesulfonamide features an ethoxy linker connected to a phenoxybenzenesulfonamide group.

    Compound Description: This refers to a series of sulfonamide derivatives derived from 3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine-3-yl)phenyl) aniline. [] These compounds were also studied for their antimicrobial properties. []

    Relevance: Similar to the previous compound, this series shares the central [, , ]triazolo[4,3-b]pyridazine scaffold with N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-phenoxybenzenesulfonamide. The major distinction lies in the varied sulfonamide substituents attached to the phenyl ring at position 3 of the triazolopyridazine core, compared to the ethoxy-linked phenoxybenzenesulfonamide in the target compound.

6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinoline (SGX523)

    Compound Description: SGX523 is a mesenchymal-epithelial transition factor (c-MET) inhibitor. [] It exhibits species-dependent toxicity, potentially due to crystal deposits in renal tubules. []

    Relevance: SGX523 shares a structural similarity with N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-phenoxybenzenesulfonamide, specifically the [, , ]triazolo[4,3-b]pyridazine core. Both compounds feature a quinoline ring system, although the substitution pattern and linker atoms differ. This shared core structure and the presence of a quinoline ring make SGX523 a structurally relevant compound.

    Compound Description: M11 is a metabolite of SGX523 generated by aldehyde oxidase (AO) in monkey and human liver. [] It exhibits significantly lower solubility compared to SGX523, potentially contributing to the observed obstructive nephropathy in clinical studies. []

    Relevance: M11 is a metabolite of SGX523 and retains the core [, , ]triazolo[4,3-b]pyridazine system present in N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-phenoxybenzenesulfonamide. The structural differences are mainly in the quinoline ring modification and the substitution on the triazolopyridazine core. The shared core structure and its metabolic relationship to SGX523 make M11 relevant to the target compound.

7-methoxy-N-((6-(3-methylisothiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 1)

    Compound Description: Compound 1 is a potent and selective c-Met inhibitor. [] It shows favorable pharmacokinetic properties but also exhibits high in vitro NADPH-dependent covalent binding to microsomal proteins, suggesting bioactivation to a reactive intermediate. []

    Relevance: Both Compound 1 and N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-phenoxybenzenesulfonamide share the [, , ]triazolo[4,3-b]pyridazine core structure. Although they differ in their specific substituents at position 3 of the triazolopyridazine core, the presence of this common structural motif makes them structurally related.

7-(2-methoxyethoxy)-N-((6-(3-methyl-5-isothiazolyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 2)

    Compound Description: Compound 2 is an analog of Compound 1 designed to reduce bioactivation by introducing a metabolic soft spot on the naphthyridine ring. [] While it displays major metabolic transformations on the naphthyridine ring, it still shows glutathione conjugate formation in vitro and in vivo, suggesting continued bioactivation. []

    Relevance: Similar to Compound 1, Compound 2 shares the [, , ]triazolo[4,3-b]pyridazin-3-yl core with N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-phenoxybenzenesulfonamide. This shared core structure, despite differences in their substituents at position 3, classifies them as structurally related compounds.

Properties

CAS Number

1021216-31-8

Product Name

N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-phenoxybenzenesulfonamide

IUPAC Name

N-[2-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]-4-phenoxybenzenesulfonamide

Molecular Formula

C20H19N5O4S

Molecular Weight

425.5 g/mol

InChI

InChI=1S/C20H19N5O4S/c1-15-22-23-19-11-12-20(24-25(15)19)28-14-13-21-30(26,27)18-9-7-17(8-10-18)29-16-5-3-2-4-6-16/h2-12,21H,13-14H2,1H3

InChI Key

KMISBBKMTHUAMK-UHFFFAOYSA-N

SMILES

CC1=NN=C2N1N=C(C=C2)OCCNS(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)OCCNS(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.